molecular formula C16H15N3OS2 B2499596 N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide CAS No. 1376275-54-5

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No.: B2499596
CAS No.: 1376275-54-5
M. Wt: 329.44
InChI Key: GSPJODGQTUJKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is a complex organic compound characterized by the presence of a benzamide core substituted with a cyanothiolan and a methylthiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an appropriate amine.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a haloketone.

    Formation of the Cyanothiolan Group: The cyanothiolan group can be synthesized through a nucleophilic substitution reaction involving a thiol and a cyanide source.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the thiolan group.

    Reduction: Reduction reactions could target the nitrile group, converting it to an amine.

    Substitution: The benzamide core and the thiazole ring may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents.

Major Products:

    Oxidation: Oxidized derivatives of the thiazole or thiolan groups.

    Reduction: Amino derivatives from the reduction of the nitrile group.

    Substitution: Substituted benzamide or thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.

Comparison with Similar Compounds

    N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide derivatives: Compounds with similar core structures but different substituents.

    Thiazole-containing benzamides: Compounds with a thiazole ring and a benzamide core but different substituents on the rings.

    Cyanothiolan derivatives: Compounds with a cyanothiolan group but different core structures.

Uniqueness: this compound is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-cyanothiolan-3-yl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c1-11-18-14(8-22-11)12-3-2-4-13(7-12)15(20)19-16(9-17)5-6-21-10-16/h2-4,7-8H,5-6,10H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPJODGQTUJKIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)C(=O)NC3(CCSC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.